2,4',5-Trichloro-4-nitro-1,1'-biphenyl
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89160-42-9 |
|---|---|
Molecular Formula |
C12H6Cl3NO2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
1,4-dichloro-2-(4-chlorophenyl)-5-nitrobenzene |
InChI |
InChI=1S/C12H6Cl3NO2/c13-8-3-1-7(2-4-8)9-5-11(15)12(16(17)18)6-10(9)14/h1-6H |
InChI Key |
DPUBLHWLZVEZFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Environmental Fate and Transport of 2,4 ,5 Trichloro 4 Nitro 1,1 Biphenyl
Atmospheric Transport and Deposition Dynamics
The atmospheric transport of 2,4',5-Trichloro-4-nitro-1,1'-biphenyl is a potential pathway for its distribution to remote environments. nih.gov Although its estimated low vapor pressure suggests that it is not highly volatile, it can enter the atmosphere through volatilization from contaminated soils and water bodies. ntnu.no This process is temperature-dependent, with higher temperatures increasing the rate of volatilization. nih.govntnu.no
Once in the atmosphere, this compound can exist in both the gas phase and adsorbed to particulate matter. nih.gov The partitioning between these two phases is influenced by its vapor pressure and the ambient temperature. As a semi-volatile organic compound (SVOC), it is subject to long-range atmospheric transport (LRAT), a process of repeated deposition and re-volatilization that allows it to travel far from its original source. nih.govntnu.no
Deposition from the atmosphere can occur through both wet and dry processes. Wet deposition involves the removal of the compound from the atmosphere by precipitation (rain or snow). nih.gov Dry deposition includes the gravitational settling of particulate matter to which the compound is adsorbed and the direct absorption of the gaseous form onto surfaces. nih.gov Due to its persistence, this compound can cycle between the atmosphere and the Earth's surface for extended periods. nih.gov
Aquatic Phase Distribution and Hydrodynamic Transport Mechanisms
In aquatic environments, the behavior of this compound is dominated by its low water solubility and high lipophilicity. nih.govepa.gov When introduced into a body of water, it will preferentially partition from the dissolved phase to suspended particulate matter and sediments. in.govepa.gov The extent of this partitioning is influenced by the organic carbon content of the particles, with higher organic content leading to greater sorption.
Hydrodynamic transport mechanisms, such as currents and turbulence, play a significant role in the distribution of this compound within aquatic systems. Adsorbed to suspended particles, it can be transported over considerable distances. researchgate.net The ultimate sink for a significant fraction of this compound in aquatic environments is the sediment bed. epa.govepa.gov
Sediment-Water Interfacial Exchange Processes
The interface between sediment and the overlying water column is a dynamic zone for the exchange of this compound. While sediments act as a major reservoir for this compound, it is not permanently sequestered. researchgate.netresearchgate.net Processes such as bioturbation (the mixing of sediments by organisms), resuspension of sediments by currents, and diffusion can lead to the release of the compound from the sediment back into the water column. epa.govresearchgate.net
The partitioning behavior of this compound, as indicated by its high octanol-water partition coefficient, suggests that at equilibrium, the concentration in the sediment will be much higher than in the water. epa.gov However, changes in environmental conditions, such as temperature, pH, and organic matter content, can shift this equilibrium and influence the direction and magnitude of the flux across the sediment-water interface.
Soil Sorption, Leaching Potential, and Terrestrial Mobility
In terrestrial environments, the mobility of this compound is expected to be low. nm.gov Its strong tendency to adsorb to soil organic matter is the primary factor limiting its movement. nm.gov The strength of this sorption is positively correlated with the organic carbon content of the soil. nm.gov
Due to its strong sorption, the potential for this compound to leach through the soil profile and contaminate groundwater is considered to be low in most soil types. nm.gov However, in soils with very low organic matter content, such as sandy soils, mobility may be greater. The presence of co-solvents or other organic pollutants could also potentially enhance its mobility. nm.gov Surface runoff, where the compound is transported while adsorbed to eroded soil particles, is a more likely pathway for its movement in the terrestrial environment than leaching.
Bioavailability in Diverse Environmental Compartments
Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by living organisms. For this compound, bioavailability is a key factor in its potential to cause adverse ecological effects. In sediments and soils, the fraction of the compound that is strongly sorbed to organic matter or sequestered within soil aggregates is generally less bioavailable. researchgate.net
In aquatic systems, the freely dissolved concentration in the water is considered to be the most bioavailable fraction for uptake by fish and other aquatic organisms across their gills. researchgate.net For benthic organisms that live in and ingest sediment, both the dissolved concentration in porewater and the compound adsorbed to ingested particles contribute to its bioavailability. nih.gov The high lipophilicity of this compound suggests a high potential for bioaccumulation, the process by which the concentration of a substance builds up in an organism's tissues to a level higher than in the surrounding environment. nih.govnih.gov It is also likely to biomagnify, with concentrations increasing at successively higher trophic levels in the food web. nih.govepa.gov
Predictive Modeling of Environmental Fate and Distribution
Due to the scarcity of empirical data for this compound, predictive models are essential tools for estimating its environmental fate and distribution. nih.gov These models use the physicochemical properties of the compound, such as its octanol-water partition coefficient and vapor pressure, along with information about the environmental system (e.g., climate, soil type, water body characteristics) to simulate its behavior over time. nih.gov
Fugacity-based models are commonly used to predict the partitioning of organic chemicals between different environmental compartments, such as air, water, soil, and biota. researchgate.net These models can help to identify the likely environmental sinks for this compound and to estimate its persistence and potential for long-range transport. Quantitative Structure-Activity Relationship (QSAR) models can also be employed to estimate the toxicity and other properties of the compound based on its molecular structure. nih.gov
Table 2: Summary of Expected Environmental Behavior of this compound
| Environmental Compartment | Dominant Process | Expected Behavior |
|---|---|---|
| Atmosphere | Long-Range Transport | Potential for distribution to remote areas via atmospheric cycling. nih.govntnu.no |
| Water | Partitioning | Strong tendency to adsorb to suspended solids and partition to sediments. in.govepa.gov |
| Sediment | Sorption/Sequestration | Acts as a major environmental sink, with slow release back to the water column. epa.govresearchgate.net |
| Soil | Sorption | Low mobility and low leaching potential, especially in organic-rich soils. nm.gov |
| Biota | Bioaccumulation/Biomagnification | High potential to accumulate in organisms and magnify in food webs. nih.govnih.gov |
Metabolic Transformations of 2,4 ,5 Trichloro 4 Nitro 1,1 Biphenyl in Non Human Organisms
Biotransformation Pathways in Vertebrate Non-Human Species
In non-human vertebrate species, 2,4',5-Trichloro-4-nitro-1,1'-biphenyl undergoes several metabolic transformations. These pathways are largely inferred from studies on its parent compound, 2,4',5-trichlorobiphenyl (B150608), and general metabolic routes established for other polychlorinated biphenyls and nitroaromatic compounds. The primary goal of these biotransformations is to convert the lipophilic parent compound into more hydrophilic metabolites that can be more readily eliminated.
Phase I Metabolic Reactions
Phase I reactions introduce or expose functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, on the biphenyl (B1667301) structure. These reactions are typically mediated by the cytochrome P450 monooxygenase system.
Hydroxylation is a principal Phase I metabolic pathway for polychlorinated biphenyls. In the case of this compound, this process involves the enzymatic insertion of a hydroxyl group onto the aromatic rings. Studies on the parent compound, 2,4',5-trichlorobiphenyl, in rats have demonstrated the formation of various hydroxylated metabolites. nih.gov It is anticipated that the nitro-substituted counterpart would undergo similar hydroxylation patterns. The positions of hydroxylation are influenced by the existing chlorine and nitro group substituents, which direct the enzymatic attack to specific, sterically accessible, and electronically favorable sites on the biphenyl rings.
Table 1: Potential Hydroxylated Metabolites of this compound
| Metabolite Name | Position of Hydroxylation |
|---|---|
| 3-Hydroxy-2,4',5-trichloro-4-nitro-1,1'-biphenyl | C3 |
| 6-Hydroxy-2,4',5-trichloro-4-nitro-1,1'-biphenyl | C6 |
| 3'-Hydroxy-2,4',5-trichloro-4-nitro-1,1'-biphenyl | C3' |
| 5'-Hydroxy-2,4',5-trichloro-4-nitro-1,1'-biphenyl | C5' |
Reductive dechlorination involves the removal of chlorine atoms from the biphenyl rings, a process that has been observed for the parent compound 2,4',5-trichlorobiphenyl in rats. nih.gov This reaction can decrease the lipophilicity and alter the toxicological properties of the compound.
Concurrently, the nitro group is susceptible to reduction, a common metabolic pathway for nitroaromatic compounds. This transformation is catalyzed by nitroreductases and typically proceeds through nitroso and hydroxylamino intermediates to form an amino group (-NH2). This reduction significantly alters the electronic properties and biological activity of the molecule. Studies on the structurally related 2-chloro-5-nitrophenol (B15424) have shown that the initial metabolic steps involve the reduction of the nitro group, followed by reductive dechlorination.
Table 2: Potential Reductive Metabolites of this compound
| Transformation | Resulting Functional Group | Potential Metabolite Class |
|---|---|---|
| Reductive Dechlorination | Removal of Cl | Dichloro-4-nitro-1,1'-biphenyls |
The formation of arene oxides, or epoxides, is a common intermediate step in the metabolism of aromatic compounds, including PCBs. nih.gov This reaction is catalyzed by cytochrome P450 enzymes and involves the formation of an epoxide across a double bond in one of the aromatic rings. These epoxide intermediates are reactive and can be subsequently hydrolyzed by epoxide hydrolase to form dihydrodiols, or they can rearrange to form hydroxylated metabolites. While direct evidence for epoxide formation for this compound is not available, the detection of dihydrodiol metabolites from its parent compound, 2,4',5-trichlorobiphenyl, in rats suggests that this pathway is likely. nih.gov
Phase II Conjugation Reactions
Following Phase I metabolism, the newly introduced functional groups can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous molecules to the metabolites, which further increases their water solubility and facilitates their excretion.
Glucuronidation is a major Phase II pathway for the hydroxylated metabolites of PCBs. This process involves the transfer of glucuronic acid from uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to the hydroxyl group of the metabolite, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugates are highly water-soluble and are readily excreted in bile and urine. The metabolism of 2,4',5-trichlorobiphenyl in rats has been shown to produce glucuronic acid conjugates. nih.gov Therefore, the hydroxylated metabolites of this compound are expected to undergo glucuronidation as a final step in their detoxification and elimination.
Table 3: Example of a Glucuronide Conjugate
| Phase I Metabolite | Conjugating Agent | Resulting Conjugate |
|---|
Sulfation
Sulfation is a significant Phase II conjugation reaction for hydroxylated metabolites of PCBs. nih.gov This process is catalyzed by a family of enzymes known as sulfotransferases (SULTs), which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the PCB metabolite. Several hydroxylated PCBs have been identified as substrates for cytosolic Phase II enzymes, including phenol (B47542) and hydroxysteroid sulfotransferases. nih.gov For instance, studies on polar bear liver cytosol have shown that hydroxylated PCBs can be sulfated. researchgate.net The resulting sulfate (B86663) monoesters are generally more water-soluble than their parent hydroxylated compounds, which typically aids in their elimination from the body. researchgate.net However, it has been noted that some PCB sulfates may retain significant lipophilic properties. researchgate.net
The chemical structure of the hydroxylated metabolite plays a critical role in the efficiency of the sulfation reaction. Research involving the chemical synthesis of PCB sulfate monoesters has shown that the process is efficient when the sulfated phenyl ring has no or only one chlorine substituent. nih.gov However, the presence of two chlorine atoms positioned ortho to the hydroxyl group can prevent the formation of PCB sulfate monoesters, suggesting that steric hindrance is a significant factor governing this metabolic step. nih.gov
Mercapturic Acid Pathway Derivatization
The mercapturic acid pathway is a major route for the biotransformation and detoxification of electrophilic compounds, including metabolites of PCBs. nih.govresearchgate.net This multi-step process begins with the conjugation of the xenobiotic with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). wikipedia.org The resulting glutathione S-conjugate is then sequentially metabolized by γ-glutamyltransferases and dipeptidases to form a cysteine S-conjugate. nih.govresearchgate.net In the final step, the cysteine conjugate undergoes N-acetylation, catalyzed by cysteine S-conjugate N-acetyltransferase, to yield a mercapturic acid (an N-acetyl-L-cysteine S-conjugate), which is typically excreted in the urine or bile. nih.govresearchgate.netwikipedia.org
Studies on the closely related compound 2,4',5-trichlorobiphenyl in rats have demonstrated the importance of this pathway. nih.govnih.gov In these studies, mercapturic acid pathway metabolites were found to be the major metabolites present in the bile, accounting for 30 to 35 percent of the administered dose. nih.govnih.gov A small amount of the mercapturic acid was also isolated from the urine. nih.gov This indicates that for certain trichlorobiphenyl isomers, conjugation with glutathione is a primary mechanism for their elimination.
Methylsulfone Formation
In addition to forming mercapturic acids, the cysteine S-conjugates derived from the initial glutathione conjugation can be further processed to form persistent methylsulfonyl (MeSO₂) metabolites. This pathway involves the action of cysteine S-conjugate β-lyase, which cleaves the cysteine conjugate to produce a reactive thiol. This thiol is then methylated to form a methylthio- (CH₃S-) metabolite, which can be subsequently oxidized to the corresponding methylsulfinyl- (CH₃SO-) and methylsulfonyl- (CH₃SO₂-) derivatives. nih.gov
In studies with rats administered 2,4',5-trichlorobiphenyl, methylthio-, methylsulfinyl-, and methylsulfonyl-containing metabolites were identified as the major metabolites in the feces. nih.gov The formation of these sulfur-containing metabolites represents a significant biotransformation pathway that can lead to compounds with altered biological activity and persistence within the organism.
Role of Enzymatic Systems in Biotransformation (e.g., Cytochrome P450 Isoforms)
The initial step in the metabolism of PCBs is typically an oxidative reaction catalyzed by the cytochrome P450 (CYP) monooxygenase system, which is a superfamily of heme-containing enzymes. nih.govf1000research.com These Phase I enzymes introduce a hydroxyl group onto the biphenyl structure, a necessary activation step before the Phase II conjugation reactions (like sulfation and glucuronidation) can occur. nih.govnih.gov The specific CYP isoforms involved can greatly influence the rate of metabolism and the position of hydroxylation on the biphenyl rings. nih.gov
Influence of Microbial Communities on Xenobiotic Metabolism (e.g., Intestinal Microbiota)
Microbial communities, particularly the intestinal microbiota, can play a significant role in the metabolism of xenobiotics. These microorganisms possess a diverse array of enzymes capable of performing biotransformations that may not occur in host tissues. While direct evidence for the metabolism of this compound by gut microbiota is specific, studies on related compounds provide insight into potential pathways. For other aromatic compounds, microbial consortia have been shown to facilitate degradation through co-metabolism, where the microbes share the metabolic burden. frontiersin.org
For nitroaromatic compounds, a key transformation mediated by microbes is the reduction of the nitro group to an amino group. Furthermore, studies on compounds like 2,4,5-trichloroaniline (B140166) have shown that microbial processes contribute to its mineralization, with bacteria being primarily responsible for this biological degradation. nih.govnih.gov It is plausible that the intestinal microbiota could modify this compound, potentially by reducing the nitro group, which would significantly alter the compound's chemical properties and its subsequent metabolism by host enzymes.
Interspecies Variations in Metabolic Profiles and Rates within Non-Human Fauna
Significant variations in the metabolic profiles and rates of PCBs exist among different animal species. These differences are largely attributed to variations in the expression and activity of metabolic enzymes, particularly cytochrome P450 isoforms. researchgate.net Such species-dependent metabolism can lead to different toxicological outcomes.
A comparative study on the metabolism of a hexachlorobiphenyl (CB146) using liver microsomes from rats, guinea pigs, and hamsters highlights these variations. researchgate.net
Rats: Produced one primary metabolite.
Guinea Pigs: Produced three distinct metabolites.
Hamsters: Did not produce any metabolites from untreated microsomes.
Furthermore, the response to CYP inducers varied among the species. Pretreatment with phenobarbital (B1680315) markedly increased the formation of one metabolite (3'-hydroxy-CB146) in all three species, while pretreatment with 3-methylcholanthrene (B14862) significantly increased a different metabolite only in guinea pigs. researchgate.net These findings demonstrate that both the basal metabolic capability and the response to enzyme induction are species-specific, leading to different metabolite profiles.
Below is an interactive data table summarizing these species-dependent metabolic differences for a hexachlorobiphenyl congener.
| Species | Metabolites (Untreated) | Effect of Phenobarbital (PB) | Effect of 3-Methylcholanthrene (MC) |
| Rat | One major metabolite (M-2) | Marked increase of M-1 | Decrease of M-2 |
| Guinea Pig | Three metabolites (M-1, M-2, M-3) | Marked increase of M-1 and M-2 | Significant increase of M-3 |
| Hamster | No metabolites | Marked increase of M-1 | No significant change |
Data based on the in vitro metabolism of 2,2',3,4',5,5'-hexachlorobiphenyl (B1466043) (CB146). M-1, M-2, and M-3 represent different hydroxylated metabolites. researchgate.net
Ecotoxicological Investigations of 2,4 ,5 Trichloro 4 Nitro 1,1 Biphenyl
In Vitro Ecotoxicological Assessments
Extensive literature searches did not yield specific in vitro ecotoxicological studies on 2,4',5-Trichloro-4-nitro-1,1'-biphenyl. Research on the broader class of polychlorinated biphenyls (PCBs) and nitroaromatic compounds has been conducted; however, data specifically pertaining to the cellular and molecular responses of non-human cell lines to this compound are not available in the reviewed scientific literature.
Cellular and Molecular Responses in Non-Human Cell Lines
No studies were identified that specifically investigated the cellular and molecular responses of non-human cell lines to this compound. Therefore, no data on endpoints such as cytotoxicity, genotoxicity, or alterations in gene expression in non-human cell lines exposed to this specific compound can be provided.
Mechanisms of Cellular Perturbation and Stress Induction
There is no available research detailing the specific mechanisms of cellular perturbation and stress induction for this compound. While studies on other PCBs suggest mechanisms involving oxidative stress and disruption of cellular signaling pathways, these have not been specifically demonstrated for this compound.
In Vivo Ecotoxicological Studies in Non-Human Organisms
No in vivo ecotoxicological studies focusing on this compound in non-human organisms were found in the reviewed scientific literature. Consequently, there is a lack of data on the effects of this compound in aquatic, terrestrial, avian, and wild mammalian species.
Aquatic Organisms: Fish, Invertebrates, and Algal Species
Specific studies on the toxicity of this compound to fish, aquatic invertebrates, or algal species have not been reported. The broader class of PCBs is known to be toxic to aquatic life, bioaccumulating in the food web and causing a range of adverse effects. nih.govepa.govepa.govnih.gov However, without specific studies, it is not possible to detail the ecotoxicological profile of this compound in aquatic ecosystems.
Terrestrial Organisms: Soil Invertebrates and Plant Systems
No research was found on the effects of this compound on soil invertebrates and plant systems. While PCBs are known to persist in soil and have the potential to affect terrestrial ecosystems, specific data for this compound are absent. nih.govresearchgate.net
Avian and Wild Mammalian Species Studies (Non-Human)
There is no available information from studies on the ecotoxicology of this compound in avian and wild mammalian species. PCBs in general are known to pose risks to wildlife, particularly to predatory birds and mammals at the top of the food chain, where they can accumulate to toxic levels and cause reproductive and developmental problems. epa.govnih.govnj.govusgs.govclu-in.orgnih.gov However, these findings cannot be specifically attributed to this compound without dedicated research.
Bioaccumulation and Biomagnification in Ecological Food Webs
Detailed research findings on the bioaccumulation and biomagnification of this compound are not available. Studies on other PCBs demonstrate a high potential for bioaccumulation due to their lipophilicity and persistence, leading to biomagnification in food webs. cimi.orgmdpi.com However, the influence of the nitro- group on the biphenyl (B1667301) structure in this specific congener and its effect on these processes has not been characterized.
Uptake and Depuration Kinetics in Non-Human Biota
Specific data on the uptake and depuration rate constants for this compound in any non-human biota could not be located. Kinetic studies on other PCB congeners have shown that uptake and depuration rates are influenced by factors such as the degree of chlorination and the lipid content of the organism, but these cannot be directly applied to the target compound without specific experimental data. nih.gov
Trophic Transfer and Biomagnification Potential
There is no specific information available to assess the trophic transfer and biomagnification potential of this compound. The potential for a substance to biomagnify is a key consideration in assessing its environmental risk. researchgate.net For persistent organic pollutants like PCBs, trophic transfer is a significant route of exposure for higher-level organisms. mdpi.comfao.org Without studies on this specific compound, its behavior within ecological food webs remains unknown.
Ecological Risk Assessment Frameworks and Methodologies for Environmental Contaminants
General frameworks for the ecological risk assessment of chemical contaminants have been established by regulatory bodies like the U.S. Environmental Protection Agency (EPA). epa.govepa.govrmpcecologia.com These frameworks typically involve a multi-step process including problem formulation, exposure assessment, effects assessment, and risk characterization. researchgate.net In the context of a specific contaminant like this compound, applying this framework would require specific data on its environmental fate, transport, and toxicity, which is currently lacking. The assessment of PCBs often considers the mixture of congeners, but specific guidance for nitrated PCBs is not well-defined.
Environmental Factors Influencing Ecotoxicity and Bioavailability
The ecotoxicity and bioavailability of chemical contaminants are influenced by a variety of environmental factors, including water solubility, organic carbon content in sediment and soil, pH, and temperature. For hydrophobic compounds like PCBs, sorption to organic matter can reduce bioavailability. However, no studies were found that specifically investigate how these environmental factors influence the ecotoxicity and bioavailability of this compound.
Due to the absence of specific research on this compound, a detailed and scientifically accurate article meeting the specified requirements cannot be constructed. The ecotoxicological profile of this particular compound remains an area requiring future research.
Analytical Methodologies for Environmental Monitoring and Research of 2,4 ,5 Trichloro 4 Nitro 1,1 Biphenyl
Sample Collection and Preservation Protocols for Diverse Environmental Matrices
The foundation of reliable environmental monitoring for 2,4',5-Trichloro-4-nitro-1,1'-biphenyl lies in meticulous sample collection and preservation. The primary goal of these protocols is to maintain the integrity of the sample from the point of collection to the moment of analysis, preventing degradation, contamination, or loss of the target analyte. While complete preservation is practically impossible, established techniques can effectively retard the chemical and biological changes that begin immediately after sample collection. mt.gov
For aqueous samples, such as surface water or wastewater, collection is typically performed using glass containers, as plastic may leach interfering compounds or adsorb the target analyte. mt.govchaparrallabs.com To minimize biological activity that could degrade the compound, samples are generally cooled to and stored at approximately 4°C. mt.govchaparrallabs.com Depending on the specific analytical method and other potential contaminants, chemical preservation, such as acidification, may be employed, though this must be carefully considered to avoid altering the target compound.
For solid matrices like soil, sediment, or sludge, grab samples are collected and stored in wide-mouthed glass jars with polytetrafluoroethylene (PTFE)-lined caps (B75204) to prevent contamination. chaparrallabs.com Like aqueous samples, solid samples are typically preserved by cooling to ≤6°C to slow microbial degradation. alsglobal.com Holding times are kept to a minimum, and samples are protected from light to prevent photochemical degradation.
Table 1: General Sample Collection and Preservation Guidelines
| Matrix | Container Type | Preservation Technique | Maximum Holding Time (Typical) |
|---|---|---|---|
| Water | Glass, PTFE-lined cap | Cool to ≤6°C, Store in dark | 7 days until extraction |
| Soil/Sediment | Glass, wide-mouth, PTFE-lined cap | Cool to ≤6°C, Store in dark | 14 days until extraction |
Note: These are general guidelines for semi-volatile organic compounds. Specific protocols should be validated for this compound.
Extraction and Clean-up Procedures
Following collection, this compound must be isolated from the complex environmental matrix. This involves an extraction step to move the analyte from the sample into a solvent, followed by a clean-up step to remove co-extracted interfering compounds.
Solid-Phase Extraction (SPE) and Multi-Layer SPE Techniques
Solid-phase extraction (SPE) is a widely used technique for isolating compounds from liquid samples. fishersci.ca It involves passing the liquid sample through a cartridge containing a solid sorbent. For a semi-polar compound like this compound, a reversed-phase sorbent such as C18-bonded silica (B1680970) would be a common choice, which retains the analyte from the aqueous matrix. researchgate.net After loading the sample, the cartridge is washed to remove hydrophilic interferences, and then the target compound is eluted with a small volume of an organic solvent like acetonitrile (B52724) or methylene (B1212753) chloride. researchgate.net
Multi-layer SPE techniques can provide enhanced cleanup by combining different sorbent materials in a single cartridge. For instance, a layer of Florisil or alumina (B75360) can be used in conjunction with a C18 sorbent to remove polar interferences like lipids or humic acids, which is particularly useful for complex samples like wastewater or soil extracts. gcms.cz
Pressurized Solvent Extraction (PSE)
For solid samples such as soil and sediment, Pressurized Solvent Extraction (PSE), also known as Accelerated Solvent Extraction (ASE), offers an efficient alternative to traditional methods. nih.gov PSE utilizes organic solvents at elevated temperatures (e.g., 100-120°C) and pressures (e.g., 1500 psi) to increase the speed and efficiency of the extraction process. nih.govresearchgate.net The high temperature decreases solvent viscosity and increases its penetration into the sample matrix, while the high pressure maintains the solvent in its liquid state. researchgate.net
Common solvents for extracting compounds of similar polarity include mixtures of hexane, acetone, or dichloromethane. nih.govee-net.ne.jp A key advantage of PSE is the significant reduction in solvent consumption and extraction time compared to methods like Soxhlet extraction. nih.gov Furthermore, in-cell cleanup can be performed by mixing adsorbents like alumina or Florisil directly with the sample in the extraction cell to remove interferences during the extraction process. nih.gov
Liquid-Liquid and Solid-Liquid Extraction Methods
Liquid-liquid extraction (LLE) is a conventional and robust method for extracting analytes from aqueous samples. It operates on the principle of partitioning the analyte between the aqueous sample and an immiscible organic solvent. Dichloromethane or a similar nonpolar solvent is typically shaken with the water sample, and the analyte preferentially moves into the organic phase. The process is often repeated to ensure high recovery.
For solid samples, traditional solid-liquid extraction methods like Soxhlet and ultrasonic extraction are well-established. Soxhlet extraction involves continuously washing the solid sample with a distilled solvent (e.g., toluene (B28343) or an acetone/hexane mixture) over several hours. ee-net.ne.jpepa.gov Ultrasonic extraction, or sonication, uses high-frequency sound waves to agitate a mixture of the sample and a solvent, enhancing the extraction process. These methods, while effective, are often more time-consuming and use larger volumes of solvent than PSE. ee-net.ne.jp
Chromatographic Separation Techniques
After extraction and cleanup, the extract is analyzed using chromatographic techniques to separate the target analyte from any remaining compounds and to perform quantification.
Gas Chromatography (GC)
Gas chromatography (GC) is the premier analytical technique for the separation and quantification of semi-volatile compounds like this compound. The analysis is performed by injecting the sample extract into a GC system, where it is vaporized and carried by an inert gas (e.g., helium) through a long, narrow capillary column. mdpi.com
The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column. A nonpolar capillary column, such as one with a (5% phenyl)-methylpolysiloxane stationary phase (e.g., DB-5), is commonly used for the analysis of chlorinated aromatic compounds. epa.gov
For detection, the Electron Capture Detector (ECD) is highly suitable for this compound due to its exceptional sensitivity to electronegative functional groups, such as the chloro- and nitro- groups present in this compound. epa.gov When a higher degree of confirmation is required, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, which provides mass spectral data for definitive identification of the compound. nih.gov
Table 2: Typical Gas Chromatography Parameters
| Parameter | Specification | Purpose |
|---|---|---|
| Column Type | Fused silica capillary column (e.g., 30 m x 0.25 mm ID) | Provides high-resolution separation of analytes. |
| Stationary Phase | (5% Phenyl)-methylpolysiloxane (e.g., DB-5) | General purpose, nonpolar phase suitable for chlorinated/nitrated aromatics. |
| Carrier Gas | Helium or Hydrogen | Transports vaporized sample through the column. |
| Injector Temperature | ~250°C | Ensures rapid volatilization of the sample. |
| Oven Program | Temperature ramp (e.g., 100°C to 300°C) | Separates compounds based on boiling points and column interactions. |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | ECD provides high sensitivity to halogenated and nitrated compounds. MS provides structural confirmation. |
Liquid Chromatography (LC)
Liquid chromatography (LC) is a fundamental separation technique widely used in environmental analysis. Its application is particularly advantageous for compounds that are non-volatile or thermally labile, which can be a concern for some nitrated and chlorinated aromatic compounds. High-performance liquid chromatography (HPLC) is the modern standard, utilizing high pressure to pass the mobile phase through a column packed with a stationary phase, leading to efficient and rapid separations. For compounds like this compound, different modes of HPLC can be employed depending on the specific analytical challenge.
Hydrophilic Interaction Liquid Chromatography (HILIC)
Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique used for the separation of polar and hydrophilic compounds. sigmaaldrich.com It employs a polar stationary phase (such as bare silica or polar-bonded phases) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a smaller amount of aqueous buffer. sigmaaldrich.com The retention mechanism in HILIC is primarily based on the partitioning of analytes between the mobile phase and a water-enriched layer adsorbed onto the surface of the stationary phase. sigmaaldrich.comwikipedia.org
While this compound is a relatively non-polar molecule, HILIC is generally not the primary method for its direct analysis. Instead, it is the method of choice for highly polar compounds that are poorly retained in reversed-phase chromatography. chromatographyonline.comnih.gov However, HILIC could become relevant if the target compound is metabolized or degraded into more polar, hydrophilic derivatives. This technique offers a complementary selectivity to reversed-phase methods and can be particularly advantageous when coupled with mass spectrometry, as the high organic content of the mobile phase facilitates efficient spray ionization. wikipedia.orglongdom.org
Reversed-Phase Liquid Chromatography (RPLC)
Reversed-Phase Liquid Chromatography (RPLC) is the most common mode of HPLC and is highly suitable for the separation of non-polar to moderately polar compounds like PCBs and their derivatives. researchgate.net In RPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent such as acetonitrile or methanol. researchgate.netfishersci.com
For the analysis of this compound, RPLC is the preferred liquid chromatographic method. The separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase. Elution is typically achieved by increasing the proportion of the organic solvent in the mobile phase (gradient elution), which decreases the polarity of the mobile phase and causes less hydrophobic compounds to elute before more hydrophobic ones. Ultra-high-performance liquid chromatography (UHPLC), which uses columns with sub-2-micron particles, has been successfully applied to the separation of complex PCB mixtures, offering higher resolution and faster analysis times. nih.govresearchgate.net
Table 1: Example RPLC Conditions for PCB Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | C18 with sub-2-micron particles | nih.gov |
| Mobile Phase | Acetonitrile/Water Gradient | researchgate.net |
| Detection | UV or Mass Spectrometry | nih.gov |
| Flow Rate | Optimized for high efficiency | fishersci.com |
| Application | Separation of complex PCB mixtures | researchgate.net |
Mass Spectrometric Detection and Identification Methods
Mass spectrometry (MS) is an indispensable tool for the identification and quantification of environmental contaminants due to its high sensitivity and specificity. When coupled with a chromatographic separation technique like gas chromatography (GC) or liquid chromatography (LC), it provides definitive structural information for analyte confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS/MS, HRMS)
Gas chromatography is the premier separation technique for volatile and semi-volatile compounds such as PCBs. thermofisher.comcromlab-instruments.es Coupling GC with mass spectrometry provides a robust platform for the analysis of this compound.
GC-MS/MS (Tandem Mass Spectrometry): This technique significantly enhances selectivity compared to single quadrupole GC-MS, which is crucial for analyzing complex environmental samples where matrix interferences are common. thermofisher.comresearchgate.net In GC-MS/MS, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented through collision-induced dissociation, and then one or more specific product ions are monitored by the second mass analyzer. This process, known as multiple reaction monitoring (MRM), drastically reduces chemical noise and allows for highly sensitive and selective detection. shimadzu.com This approach is well-established for the analysis of various PCB congeners and other persistent organic pollutants. nih.govnih.gov
HRMS (High-Resolution Mass Spectrometry): High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of an ion. This capability is extremely valuable for distinguishing the target analyte from co-eluting isobaric interferences (compounds with the same nominal mass but different elemental formulas). This high degree of certainty in identification is a key advantage of HRMS in environmental analysis.
Table 2: Typical GC-MS Parameters for PCB Analysis
| Parameter | Specification | Source |
|---|---|---|
| GC Column | Low-polarity capillary column (e.g., DB-5MS) | cromlab-instruments.esshimadzu.com |
| Injection Mode | Splitless | cromlab-instruments.esshimadzu.com |
| Carrier Gas | Helium or Hydrogen | tandfonline.com |
| Ionization Mode | Electron Ionization (EI) | waters.com |
| MS Analyzer | Triple Quadrupole (for MS/MS) or TOF/Orbitrap (for HRMS) | thermofisher.com |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) or Full Scan (High Res) | shimadzu.com |
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS has emerged as a powerful tool for environmental analysis, offering the ability to screen for a wide range of contaminants, including those not amenable to GC. nih.govresearchgate.net This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap. researchgate.net
For this compound, LC-HRMS offers several advantages. It can accurately determine the mass of the molecular ion and its fragments, which facilitates confident identification. nih.govproquest.com Furthermore, LC-HRMS allows for retrospective analysis; since full-scan data is acquired, past datasets can be re-examined for compounds that were not originally targeted. nih.gov This is particularly useful in non-target screening to identify previously unknown contaminants or transformation products in environmental samples. researchgate.netchromatographyonline.com
Isotope Dilution Mass Spectrometry for Quantification
Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for the accurate quantification of trace-level contaminants. The principle of IDMS involves adding a known amount of an isotopically labeled version of the target analyte (e.g., containing ¹³C) to the sample prior to extraction and analysis. jst.go.jp This labeled compound serves as an internal standard.
Since the labeled standard is chemically identical to the native analyte, it behaves the same way during sample preparation, extraction, cleanup, and chromatographic analysis. Any analyte loss during these steps will affect both the native compound and the labeled standard equally. Quantification is based on the measured ratio of the response of the native analyte to that of the isotopically labeled standard. nih.govnih.gov This approach effectively corrects for matrix effects and variations in instrument response, leading to highly accurate and precise results. jst.go.jp The IDMS technique is officially recognized in standard methods for the quantification of toxic PCBs, such as EPA Method 1668. epa.gov
Data Processing, Quantification, and Quality Assurance/Quality Control in Environmental Analysis
The analysis of this compound in environmental samples involves sophisticated data processing and stringent quality control measures to ensure the reliability of results. Following instrumental analysis, typically by gas chromatography (GC) coupled with a selective detector, the raw data undergoes several processing steps.
Data Processing and Quantification: Initial data processing involves peak identification and integration. The identification of this compound is confirmed by comparing its retention time with that of a certified reference standard. For mass spectrometry (MS) detectors, confirmation also involves comparing the mass spectrum of the detected peak with the known spectrum of the compound.
Quantification is typically performed using the internal standard method. A known amount of an internal standard—a compound that is chemically similar to the analyte but not expected to be present in the environmental sample—is added to the sample before extraction. The response of the analyte is then compared to the response of the internal standard to calculate the concentration. This method corrects for potential losses of the analyte during sample preparation and analysis. Calibration curves are generated using a series of standards of known concentrations to establish the relationship between the instrument response and the concentration of the analyte.
Quality Assurance/Quality Control (QA/QC): A robust QA/QC program is essential for generating defensible data. bioprocessonline.com This encompasses a range of procedures designed to monitor and control the analytical process from sample collection to final data reporting. eurl-pesticides.eu Key QA/QC elements include the analysis of various control samples. epa.gov
Method Blank (MB): A method blank is an analyte-free matrix (e.g., purified water or solvent) that is carried through the entire analytical process alongside the environmental samples. epa.gov It is used to assess for contamination introduced during sample preparation and analysis.
Laboratory Control Sample (LCS): An LCS is a blank matrix spiked with a known concentration of the analyte. It is processed in the same manner as the samples to monitor the accuracy and precision of the analytical method. epa.gov Recovery of the analyte in the LCS is expected to fall within established control limits.
Matrix Spike (MS) and Matrix Spike Duplicate (MSD): MS/MSD samples are prepared by spiking two separate aliquots of an environmental sample with a known amount of the analyte. epa.gov They are used to evaluate the effect of the sample matrix on the analytical method's performance, specifically its accuracy and precision.
Surrogates: Surrogates are compounds similar to the analyte of interest that are added to every sample, blank, and control sample before extraction. They are used to monitor the efficiency of the extraction and analytical process for each individual sample.
The results of these QC samples are evaluated against established acceptance criteria. For instance, routine recovery for spiked samples is often considered acceptable within the range of 60-140%. eurl-pesticides.eu If QC results fall outside these limits, corrective actions are taken, which may include re-analyzing the batch of samples. eurl-pesticides.eu
Table 1: Key Quality Assurance/Quality Control (QA/QC) Samples in the Analysis of this compound
| QC Sample Type | Purpose | Typical Acceptance Criteria |
| Method Blank (MB) | To assess contamination introduced during the analytical process. epa.gov | Analyte concentration should be below the method detection limit. |
| Laboratory Control Sample (LCS) | To monitor the accuracy and precision of the analytical method in a clean matrix. epa.gov | Analyte recovery typically within 70-130% of the spiked amount. |
| Matrix Spike (MS/MSD) | To evaluate the effect of the sample matrix on method accuracy and precision. epa.gov | Recovery and Relative Percent Difference (RPD) within set limits. |
| Surrogates | To monitor the performance of sample preparation and analysis for each individual sample. | Recovery within established limits (e.g., 60-140%). |
Challenges in Trace Analysis and Congener-Specific Detection
The environmental analysis of this compound is complicated by the need to detect it at very low concentrations (trace levels) and to distinguish it from other structurally similar compounds (congeners).
Challenges in Trace Analysis: Detecting trace amounts of this compound in complex environmental matrices like soil, sediment, or biological tissues presents several difficulties. researchgate.net
Matrix Interference: Environmental samples contain a multitude of other compounds that can interfere with the detection of the target analyte. researchgate.net These interferences can mask the analyte's signal or produce false positives. Extensive sample cleanup procedures are often required to remove these interfering substances. cdc.gov
Low Concentrations: The concentration of this compound in the environment may be extremely low, often near or below the detection limits of standard analytical instruments. researchgate.net This necessitates the use of highly sensitive instrumentation, such as high-resolution mass spectrometry (HRMS), and methods that can concentrate the analyte from a large sample volume. cdc.gov
Analyte Loss: During the multi-step process of extraction, cleanup, and concentration, the analyte can be lost through adsorption to glassware or degradation. researchgate.net The use of internal standards and surrogates helps to monitor and correct for these losses.
Challenges in Congener-Specific Detection: Like polychlorinated biphenyls (PCBs), nitrated biphenyls can exist as numerous congeners, which are isomers with the same chemical formula but different arrangements of chlorine atoms and the nitro group on the biphenyl (B1667301) structure. Distinguishing this compound from its other trichloro-nitro-biphenyl congeners is a significant analytical challenge.
Co-elution: In gas chromatography, different congeners may have very similar retention times, leading to their co-elution from the chromatographic column. epa.gov This makes it difficult to separate and individually quantify them. The use of high-resolution capillary GC columns is essential to achieve the best possible separation. cdc.gov
Mass Spectral Similarity: Congeners often have similar mass spectra, making their differentiation by MS challenging, especially with low-resolution instruments. High-resolution mass spectrometry (HRMS) can provide more definitive identification by measuring the exact mass of the molecule and its fragments. nih.gov
Lack of Standards: A major obstacle to congener-specific analysis is the limited commercial availability of certified reference standards for all possible nitrated biphenyl congeners. Without these standards, it is difficult to definitively identify and accurately quantify each specific congener in a sample. epa.gov
Overcoming these challenges requires a combination of meticulous sample preparation, advanced high-resolution analytical instrumentation, and rigorous quality control protocols. epa.govclu-in.org
Table 2: Summary of Challenges and Mitigation Strategies in the Analysis of this compound
| Challenge | Description | Mitigation Strategy |
| Matrix Interference | Co-extracted compounds from the sample matrix obscure the analyte signal. researchgate.net | Extensive sample cleanup (e.g., column chromatography), use of selective detectors (e.g., MS). cdc.gov |
| Low Environmental Concentrations | Analyte levels are often at or below instrumental detection limits. researchgate.net | Use of large sample volumes, sample concentration steps, highly sensitive instrumentation (e.g., HRMS). cdc.gov |
| Chromatographic Co-elution | Different congeners are not fully separated by the GC column. epa.gov | Use of high-resolution capillary columns, optimization of GC temperature programs. cdc.gov |
| Lack of Reference Standards | Certified standards for all individual congeners are not available for positive identification. epa.gov | Synthesis of custom standards (if feasible), use of HRMS for tentative identification based on accurate mass. |
Theoretical and Computational Approaches in 2,4 ,5 Trichloro 4 Nitro 1,1 Biphenyl Research
Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate and Ecotoxicity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the properties of a chemical, such as its environmental fate and toxicity, based on its molecular structure. These models establish a mathematical correlation between the chemical's activity and its physicochemical properties, which are quantified by molecular descriptors. For nitroaromatic compounds (NACs) like 2,4',5-Trichloro-4-nitro-1,1'-biphenyl, QSAR is a cost-effective tool for predicting toxicological endpoints and assessing ecological risk.
Research on the broader class of NACs has identified several key molecular descriptors that are crucial for predicting ecotoxicity. The toxicity of these compounds often exhibits a linear relationship with hydrophobicity, typically measured by the octanol-water partition coefficient (LogKow). Other significant descriptors include electronic properties like the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO), which relate to the molecule's reactivity and stability.
For this compound, a QSAR model would incorporate descriptors related to its biphenyl (B1667301) core, chlorine substituents, and the nitro group. The model's predictive power relies on statistical validation to ensure its robustness and accuracy. Studies on similar compounds show that descriptors representing hydrophobicity, electrostatic interactions, and van der Waals forces are significant contributors to toxicity. The presence of the electron-withdrawing nitro group is a particularly important feature, as it influences the molecule's electronic properties and susceptibility to metabolic reduction.
Table 1: Key Molecular Descriptors for QSAR Modeling of this compound
| Descriptor Type | Specific Descriptor | Predicted Influence on Environmental Fate & Ecotoxicity |
|---|---|---|
| Hydrophobicity | logKow (Octanol-Water Partition Coefficient) | Higher values correlate with increased bioaccumulation and toxicity to aquatic organisms. |
| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Lower values, influenced by the nitro group, indicate higher reactivity and potential for mutagenicity. |
| Electronic | EHOMO (Energy of Highest Occupied Molecular Orbital) | Relates to the molecule's ability to donate electrons and influences its reactivity. |
| Steric/Topological | Molecular Volume/Surface Area | Affects transport across biological membranes and interactions with macromolecules. |
| Constitutional | Number of Chlorine Atoms | Influences hydrophobicity, persistence, and metabolism. |
| Quantum Chemical | Dipole Moment | Impacts polarity and interactions with biological systems. |
Molecular Modeling and Computational Studies of Biological Interactions (non-human)
Molecular modeling techniques, particularly molecular docking, are used to simulate the interaction between a small molecule (ligand) and a biological macromolecule, such as a protein or enzyme (receptor). These in silico methods predict the preferred binding orientation and affinity of the ligand to the receptor's active site, offering insights into potential mechanisms of toxicity.
For a compound like this compound, potential biological targets in non-human species could include nuclear receptors and metabolic enzymes. For instance, studies on PCBs have shown they can bind to various nuclear receptors, which are critical for regulating physiological processes. Similarly, research on other nitrated aromatic compounds has demonstrated binding affinity for targets like the estrogen-related receptor-gamma (ERRγ). The binding interactions are typically governed by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Molecular dynamics simulations can further refine these predictions by modeling the movement of atoms in the ligand-receptor complex over time, providing information on the stability of the binding. For this compound, docking studies would elucidate how the specific arrangement of its chloro and nitro groups influences its ability to fit into the binding pockets of various environmental or wildlife proteins, potentially disrupting their normal function.
Table 2: Potential Biological Interactions for this compound
| Potential Target Receptor (Non-Human) | Modeling Technique | Predicted Interaction Type | Potential Biological Consequence |
|---|---|---|---|
| Nuclear Receptors (e.g., Aryl Hydrocarbon Receptor, Estrogen-Related Receptors) | Molecular Docking | Hydrophobic interactions with the biphenyl core; potential hydrogen bonding involving the nitro group. | Endocrine disruption, altered gene expression. |
| Metabolic Enzymes (e.g., Cytochrome P450s) | Molecular Docking, Molecular Dynamics | Positioning of the molecule within the active site for metabolic transformation. | Bioactivation to more toxic metabolites or detoxification. |
| Transporter Proteins | Molecular Docking | Binding to transport channels, potentially inhibiting their function. | Altered cellular uptake and efflux, leading to bioaccumulation. |
In Silico Prediction of Degradation Pathways and Metabolic Products
In silico systems are used to predict the metabolic fate of chemicals by applying a set of rules based on known biochemical transformations. These computational tools can forecast the formation of metabolites, which may be more or less toxic than the parent compound.
The predicted degradation of this compound would likely proceed through two primary routes characteristic of nitro-PCBs: transformation of the nitro group and degradation of the chlorinated biphenyl structure.
Nitroreduction: The nitro group is susceptible to enzymatic reduction, a key step in the metabolic activation of many nitroaromatic compounds. This can occur in a stepwise fashion, producing nitroso, hydroxylamino, and ultimately amino metabolites. The intermediate hydroxylamines are often highly reactive and considered to be more toxic than the parent nitro compound.
Biphenyl Ring Transformation: The chlorinated biphenyl core can be degraded through aerobic or anaerobic pathways. Aerobic degradation often involves dioxygenase enzymes that hydroxylate the aromatic rings, leading to ring cleavage. Anaerobic degradation typically proceeds via reductive dechlorination, where chlorine atoms are sequentially removed. The position of the chlorine atoms significantly affects the susceptibility of the molecule to degradation.
Computational systems predict these pathways by identifying reactive sites on the molecule and applying transformation rules derived from large databases of experimental metabolic data.
Table 3: Predicted Metabolic Transformations and Products
| Metabolic Pathway | Key Enzymatic Reaction | Predicted Intermediate/Final Product | Significance |
|---|---|---|---|
| Nitroreduction | Nitroreductase activity | 2,4',5-Trichloro-4-nitroso-1,1'-biphenyl; 2,4',5-Trichloro-4-hydroxylamino-1,1'-biphenyl; 4-Amino-2,4',5-trichloro-1,1'-biphenyl | Formation of potentially more reactive and toxic metabolites. |
| Aerobic Degradation | Dioxygenation (Hydroxylation) | Hydroxylated trichloronitrobiphenyls; Chlorobenzoic acids | Initiates ring cleavage and detoxification. |
| Anaerobic Degradation | Reductive Dechlorination | Dichloronitrobiphenyls; Monochloronitrobiphenyls | Reduces the number of chlorine atoms, altering toxicity and persistence. |
Conformational Analysis and Steric Hindrance Effects on Environmental and Biological Activity
The three-dimensional structure (conformation) of a biphenyl molecule is a critical determinant of its biological activity. The two phenyl rings are joined by a single carbon-carbon bond, and rotation around this bond is often restricted by substituents at the ortho positions (carbons 2, 2', 6, and 6'). This restriction, known as steric hindrance, forces the rings into a non-planar, or twisted, conformation.
In this compound, the chlorine atom at the 2-position creates significant steric hindrance. This prevents the molecule from adopting a flat, coplanar structure. The degree of twisting is quantified by the dihedral angle between the two phenyl rings. This non-planar conformation has profound implications for its biological activity. For example, the high toxicity of some "dioxin-like" PCBs is mediated by their ability to bind to the aryl hydrocarbon receptor (AhR), which requires a nearly planar structure. The inherent non-planarity of this compound makes it unlikely to be a potent AhR agonist.
Furthermore, steric effects can influence chemical reactivity. The bulky chlorine atom adjacent to the biphenyl linkage can shield nearby atoms from enzymatic attack, potentially affecting metabolic rates. Computational chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the lowest energy conformation, rotational energy barriers, and the dihedral angle, providing a quantitative understanding of these steric effects.
Table 4: Conformational Features and Their Predicted Effects
| Structural Feature | Conformational Effect | Predicted Impact on Biological/Environmental Activity |
|---|---|---|
| Chlorine at 2-position (ortho) | Steric hindrance forces a non-planar (twisted) conformation. | Reduces binding affinity for planar receptors like the AhR, likely resulting in lower "dioxin-like" toxicity. |
| Rotation around the C-C biphenyl bond | An energy barrier exists, limiting free rotation and favoring a specific range of dihedral angles. | The molecule's overall shape is relatively rigid, which influences how it fits into enzyme active sites. |
| Nitro group at 4-position (para) | Minimal direct steric effect on ring conformation. | Primarily influences electronic properties and serves as a primary site for metabolic reduction. |
Application of Multimedia Mass Balance Models for Environmental Distribution
Multimedia mass balance models are computational frameworks used to predict the environmental distribution and long-term fate of persistent organic pollutants (POPs). These models divide the environment into interconnected compartments, such as air, water, soil, sediment, and biota. By using the chemical's physicochemical properties and data on environmental conditions (e.g., temperature, wind speed), these models simulate the transport and transformation processes that govern the chemical's movement and persistence.
For a semi-volatile compound like this compound, key input parameters for these models include its vapor pressure, water solubility, and partition coefficients (e.g., Kow and Koa). These properties determine how the compound partitions between different environmental media. For example, a high Kow value suggests a tendency to sorb to organic matter in soil and sediment and to bioaccumulate in organisms.
These models can predict phenomena such as long-range atmospheric transport, where chemicals released in industrial areas can travel to remote ecosystems like the Arctic. Dynamic models can also forecast how concentrations in different media will change over time in response to emission changes or remediation efforts. Applying such a model to this compound would allow for a comprehensive assessment of its environmental exposure profile, identifying potential sinks and regions of accumulation.
Table 5: Parameters and Processes in Multimedia Mass Balance Modeling
| Physicochemical Property | Governed Environmental Process | Compartment(s) Affected |
|---|---|---|
| Vapor Pressure | Volatilization from soil and water surfaces. | Air, Water, Soil |
| Water Solubility | Leaching from soil, wet deposition from air. | Water, Soil, Air |
| Octanol-Water Partition Coefficient (Kow) | Sorption to soil, sediment, and suspended particles; bioaccumulation. | Soil, Sediment, Water, Biota |
| Octanol-Air Partition Coefficient (Koa) | Gas-particle partitioning in the atmosphere; sorption to vegetation. | Air, Biota |
| Degradation Half-Life | Persistence in each environmental medium. | Air, Water, Soil, Sediment |
Future Research Directions and Knowledge Gaps
Elucidation of Comprehensive Metabolic Pathways for the Nitro Group in Non-Human Organisms
A primary area of uncertainty lies in the comprehensive metabolic fate of the nitro functional group on the biphenyl (B1667301) structure within various non-human organisms. The transformation of this group is a critical determinant of the compound's persistence, potential for bioaccumulation, and the nature of its toxicological effects.
Future research must prioritize the identification of the complete suite of metabolites formed through both phase I and phase II biotransformation reactions. It is hypothesized that the nitro group undergoes reduction to form nitroso, hydroxylamino, and ultimately amino derivatives. These transformations are likely catalyzed by a range of nitroreductases present in diverse organisms. The subsequent conjugation of these metabolites with endogenous molecules such as glutathione (B108866), glucuronic acid, or sulfate (B86663) is also a critical area for investigation.
Understanding these pathways is essential, as the intermediate metabolites, particularly the hydroxylamino-biphenyls, may be more reactive and potentially more toxic than the parent compound, capable of forming adducts with critical macromolecules like DNA and proteins.
Table 1: Postulated Metabolic Transformations of the Nitro Group
| Transformation Type | Reactant | Putative Product(s) | Potential Enzymatic System |
| Phase I | 2,4',5-Trichloro-4-nitro-1,1'-biphenyl | 2,4',5-Trichloro-4-nitroso-1,1'-biphenyl | Nitroreductases |
| 2,4',5-Trichloro-4-nitroso-1,1'-biphenyl | 2,4',5-Trichloro-4-hydroxylamino-1,1'-biphenyl | Nitroreductases | |
| 2,4',5-Trichloro-4-hydroxylamino-1,1'-biphenyl | 4-Amino-2,4',5-trichloro-1,1'-biphenyl | Nitroreductases | |
| Phase II | 2,4',5-Trichloro-4-hydroxylamino-1,1'-biphenyl | Glucuronide or Sulfate Conjugates | UDP-glucuronosyltransferases, Sulfotransferases |
| 4-Amino-2,4',5-trichloro-1,1'-biphenyl | Acetylated or other conjugates | N-acetyltransferases |
Advanced Ecotoxicological Profiling Across Diverse Trophic Levels and Ecosystems
The ecotoxicological impact of this compound across different trophic levels and within various ecosystem compartments is largely uncharacterized. A comprehensive understanding of its potential to cause harm to a wide array of organisms is crucial for accurate environmental risk assessment.
Future investigations should focus on establishing the acute and chronic toxicity of this compound to a variety of representative aquatic and terrestrial organisms. This includes primary producers (e.g., algae), primary consumers (e.g., daphnids, zooplankton), and secondary consumers (e.g., fish, invertebrates). epa.govbiobide.comnih.gov Key endpoints for evaluation should include survival, growth, reproduction, and developmental effects. Furthermore, the potential for this lipophilic compound to bioaccumulate in organisms and biomagnify through the food web requires thorough investigation through trophic transfer studies. eeer.orgmdpi.comwolkersdorfer.infonih.govmdpi.com
Development of Innovative Analytical Methodologies for Ultra-Trace Detection and Comprehensive Metabolite Screening
The accurate assessment of the environmental distribution and fate of this compound and its metabolites is contingent on the availability of highly sensitive and specific analytical methods. Current methodologies may lack the requisite sensitivity for detection at environmentally relevant concentrations.
The development of advanced analytical techniques is a critical research need. This includes the refinement of sample extraction and clean-up procedures for complex environmental matrices such as sediment, water, and biological tissues. ub.eduuniroma1.it The application of high-resolution mass spectrometry (HRMS) coupled with chromatographic separation techniques like gas chromatography (GC) and liquid chromatography (LC) holds significant promise for achieving the necessary low limits of detection and for the identification of novel metabolites. omicsonline.orgasdlib.orgajrconline.orglongdom.orglabmanager.comazolifesciences.com The use of tandem mass spectrometry (MS/MS) can further enhance specificity and aid in the structural elucidation of transformation products. ajrconline.org
Understanding the Synergistic and Antagonistic Interactions between Chlorine and Nitro Substituents on Environmental Behavior
The environmental behavior of this compound is dictated by the interplay of its chlorine and nitro substituents. The electron-withdrawing nature of the nitro group and the varying positions of the chlorine atoms influence the compound's physicochemical properties, such as its hydrophobicity, vapor pressure, and susceptibility to degradation.
Future research should aim to disentangle the synergistic and antagonistic effects of these substituents on the compound's persistence, mobility, and bioavailability. For instance, it is important to understand how the presence of the nitro group affects the potential for reductive dechlorination of the biphenyl core, a key degradation pathway for polychlorinated biphenyls (PCBs). researchgate.net Conversely, the influence of the chlorination pattern on the microbial reduction of the nitro group needs to be elucidated. Such studies will likely involve a combination of experimental degradation studies and computational modeling.
Refinement of Predictive Models for Environmental Fate and Ecotoxicological Impacts of Nitrated Biphenyls
Predictive models, such as Quantitative Structure-Activity Relationships (QSARs), are invaluable tools for forecasting the environmental fate and potential toxicity of chemicals, particularly for data-scarce compounds like this compound. mdpi.comecetoc.org However, the accuracy of these models is dependent on the availability of robust training datasets and a mechanistic understanding of the underlying processes.
A key area for future research is the development and refinement of QSAR models specifically for nitrated aromatic compounds. nih.gov This will require the generation of high-quality experimental data on the physicochemical properties, degradation rates, and ecotoxicity of a range of nitrated biphenyls. rsc.org Incorporating advanced molecular descriptors that account for the electronic and steric properties imparted by both the nitro and chlorine substituents will be crucial for improving the predictive power of these models. toxicology.orgscribd.com
Table 2: Key Parameters for Predictive Model Refinement
| Model Type | Key Input Parameters | Desired Output |
| Environmental Fate Models | Octanol-water partition coefficient (Kow), Henry's Law constant, Vapor pressure, Biodegradation rate constants, Photolysis quantum yield | Predicted environmental concentrations in various compartments (air, water, soil, sediment) |
| Ecotoxicological Models (QSARs) | Molecular descriptors (e.g., hydrophobicity, electronic properties, steric parameters), Experimental toxicity data for related compounds | Predicted acute and chronic toxicity to various organisms (e.g., algae, daphnids, fish) |
Longitudinal Studies on Sublethal Ecotoxicological Endpoints
While acute toxicity studies provide valuable information, the sublethal effects of chronic, low-level exposure to this compound may be of greater environmental relevance. These subtle effects can have significant long-term consequences for the health and sustainability of populations.
Future research should focus on longitudinal studies that assess a range of sublethal endpoints in organisms exposed to environmentally realistic concentrations of the compound. nih.gov These endpoints could include alterations in gene expression, enzyme activity, endocrine function, immune response, and behavior. Such studies are critical for understanding the potential for this compound to cause long-term harm to ecosystems, even in the absence of overt mortality.
Investigation of Inadvertent Formation Mechanisms in Industrial Processes and Environmental Settings
The sources and formation pathways of this compound are not well understood. It is likely formed as an unintentional byproduct in various industrial processes involving chlorinated and nitrated compounds. Additionally, there is a potential for its formation in the environment through the transformation of other pollutants.
A critical area of future research is the investigation of these inadvertent formation mechanisms. This could involve the analysis of waste streams from relevant industrial sectors. Furthermore, studies should explore the potential for the nitration of PCBs or the chlorination of nitrated biphenyl precursors in environmental settings, such as during wastewater treatment processes or in contaminated sediments. quick-pcba.comchesapeakebay.netmdpi.comresearchgate.netecos.ie Identifying the sources and formation pathways is a crucial first step towards developing strategies to mitigate the release of this compound into the environment.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4',5-Trichloro-4-nitro-1,1'-biphenyl, and how can purity be optimized?
- Methodology : Begin with a biphenyl precursor and employ sequential functionalization. Chlorination can be achieved using FeCl₃ or AlCl₃ as catalysts under controlled conditions. Subsequent nitration (e.g., HNO₃/H₂SO₄) should target the para position relative to existing substituents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Monitor purity using HPLC (>95% purity thresholds) and confirm via melting point analysis .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., deshielded protons near nitro groups) and coupling patterns. Chlorine substituents induce splitting; compare with databases like NIST Chemistry WebBook .
- IR : Look for nitro group stretching (~1520 cm⁻¹ and ~1350 cm⁻¹) and C-Cl stretches (~550–850 cm⁻¹). Reference spectra from similar chlorinated biphenyls .
- Mass Spectrometry : Use electron ionization (EI-MS) to observe molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of NO₂ or Cl groups) .
Q. What are the stability considerations for storing this compound?
- Methodology : Store in amber glass under inert gas (argon/nitrogen) at –20°C to prevent photodegradation and hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Avoid aqueous environments due to potential nitro group reduction .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Methodology : Grow single crystals via slow evaporation (e.g., dichloromethane/hexane). Use SHELXL for refinement, leveraging high-resolution data (R factor <0.05). Analyze torsion angles to assess steric effects from chlorine and nitro groups. Compare with structurally analogous compounds (e.g., 4-chloro-2-nitro-1,1'-biphenyl) .
Q. What computational approaches predict the reactivity of this compound in electrophilic substitution reactions?
- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density and Fukui indices. Identify electrophilic sites (e.g., meta to nitro groups) and compare with experimental results (e.g., bromination or sulfonation outcomes). Validate using Gaussian or ORCA software .
Q. How do chlorination patterns influence the environmental persistence of this compound?
- Methodology : Conduct soil/water microcosm studies under aerobic/anaerobic conditions. Monitor degradation via LC-MS/MS and identify metabolites (e.g., dechlorinated or hydroxylated products). Cross-reference with EPA guidelines for biphenyl derivatives to assess bioaccumulation potential .
Q. What strategies mitigate conflicting spectral data in structural elucidation?
- Methodology :
- Contradiction Analysis : If NMR data conflicts with computational predictions (e.g., unexpected coupling), verify via NOESY/ROESY for spatial proximity or variable-temperature NMR to detect conformational flexibility.
- Cross-Validation : Compare with X-ray structures or synthesize a derivative (e.g., methyl ether) to simplify spectra .
Q. How can biphenyl hybrid scaffolds (e.g., thiourea derivatives) be synthesized from this compound for biological studies?
- Methodology : React with isothiocyanates (e.g., 2,4-dichlorobenzoyl isothiocyanate) in dry acetonitrile to form thiourea hybrids. Characterize via elemental analysis and single-crystal XRD (space group P21/n, Z=4). Assess biological activity via in vitro assays (e.g., enzyme inhibition) .
Notes
- Data Sources : Prioritize peer-reviewed journals, crystallographic databases (e.g., CCDC), and regulatory guidelines (EPA). Avoid non-academic platforms like .
- Contradictions : Chlorination patterns (e.g., 2,4' vs. 2,6-dichlorobiphenyls) may yield divergent reactivity; validate via controlled experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
